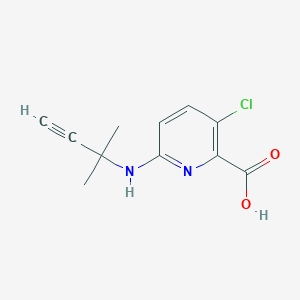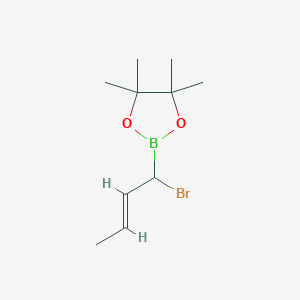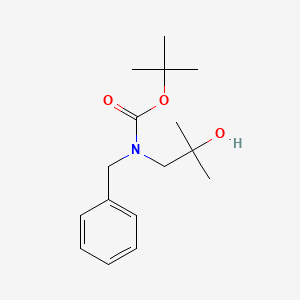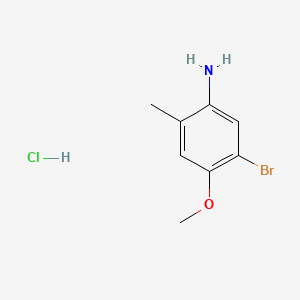![molecular formula C16H11ClF2N2O5 B13547191 [2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 753462-56-5](/img/structure/B13547191.png)
[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(difluoromethoxy)benzoyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(difluoromethoxy)benzoyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 4-(difluoromethoxy)benzoyl chloride: This can be achieved by reacting 4-(difluoromethoxy)benzoic acid with thionyl chloride under reflux conditions.
Coupling with methyl 2-chloropyridine-3-carboxylate: The resulting 4-(difluoromethoxy)benzoyl chloride is then reacted with methyl 2-chloropyridine-3-carboxylate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for bromination.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of nitro, bromo, and other substituted derivatives.
科学研究应用
{[4-(difluoromethoxy)benzoyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of {[4-(difluoromethoxy)benzoyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Deoxycorticosterone Derivatives: These compounds share some structural similarities but have different biological activities.
Uniqueness
{[4-(difluoromethoxy)benzoyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is unique due to its combination of aromatic and heterocyclic structures, as well as its specific functional groups. This uniqueness contributes to its diverse range of applications and potential for further research and development.
属性
CAS 编号 |
753462-56-5 |
|---|---|
分子式 |
C16H11ClF2N2O5 |
分子量 |
384.72 g/mol |
IUPAC 名称 |
[2-[[4-(difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H11ClF2N2O5/c17-13-11(2-1-7-20-13)15(24)25-8-12(22)21-14(23)9-3-5-10(6-4-9)26-16(18)19/h1-7,16H,8H2,(H,21,22,23) |
InChI 键 |
JADVOGAZBWKSEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC(=O)C2=CC=C(C=C2)OC(F)F |
溶解度 |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13547110.png)
![3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione](/img/structure/B13547116.png)
![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)
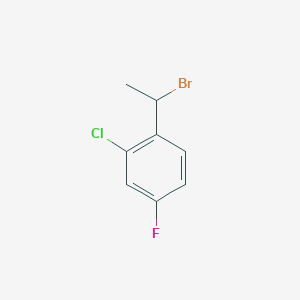

![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)
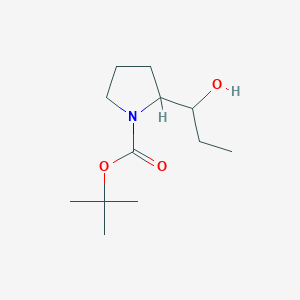
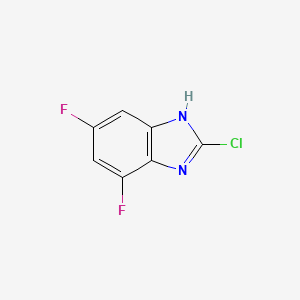
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
